molecular formula C24H22Cl2N2O4 B3553666 2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE

2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE

Cat. No.: B3553666
M. Wt: 473.3 g/mol
InChI Key: QOUHDTZZWFBVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide and dimethoxyphenethylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 2,4-dichlorobenzoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(2-CYANO-PHENYL)-BENZAMIDE
  • 2,4-DICHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE
  • 2,4-DICHLORO-N-(4-PHENOXY-PHENYL)-BENZAMIDE

Uniqueness

What sets 2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE apart is its unique combination of dichlorobenzamide and dimethoxyphenethylamine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O4/c1-31-21-10-7-15(13-22(21)32-2)11-12-27-23(29)18-5-3-4-6-20(18)28-24(30)17-9-8-16(25)14-19(17)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUHDTZZWFBVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
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2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
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2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
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2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
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2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
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2,4-DICHLORO-N~1~-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE

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